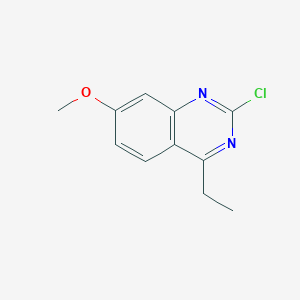
2-Chloro-4-ethyl-7-methoxyquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-ethyl-7-methoxyquinazoline is a heterocyclic aromatic organic compound. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinazolines are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethyl-7-methoxyquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-ethylquinazoline and methoxy-containing reagents.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to facilitate the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, distillation, and crystallization to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-ethyl-7-methoxyquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of reduced derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new substituents into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological and chemical properties.
Aplicaciones Científicas De Investigación
2-Chloro-4-ethyl-7-methoxyquinazoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-ethyl-7-methoxyquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-7-methoxyquinazoline: A closely related compound with similar chemical structure and properties.
Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate: Another derivative with additional functional groups that may exhibit different biological activities.
Uniqueness
2-Chloro-4-ethyl-7-methoxyquinazoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro, ethyl, and methoxy groups in the quinazoline ring provides distinct properties that differentiate it from other quinazoline derivatives.
Propiedades
Número CAS |
58487-57-3 |
|---|---|
Fórmula molecular |
C11H11ClN2O |
Peso molecular |
222.67 g/mol |
Nombre IUPAC |
2-chloro-4-ethyl-7-methoxyquinazoline |
InChI |
InChI=1S/C11H11ClN2O/c1-3-9-8-5-4-7(15-2)6-10(8)14-11(12)13-9/h4-6H,3H2,1-2H3 |
Clave InChI |
XMOMNSKPCKMAGG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=NC2=C1C=CC(=C2)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


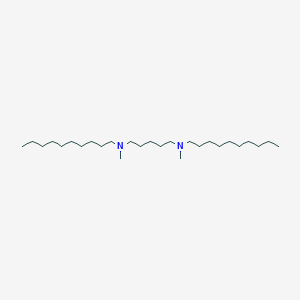
![Tetrazolo[1,5-a]quinazoline, 5-chloro-](/img/structure/B14612518.png)
![(2Z)-N-{3-[(1H-Indol-3-yl)sulfanyl]propyl}-1-methylpyrrolidin-2-imine](/img/structure/B14612526.png)


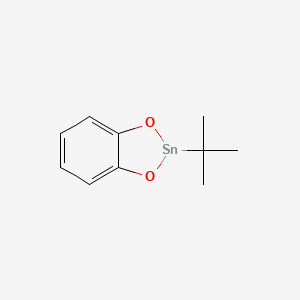
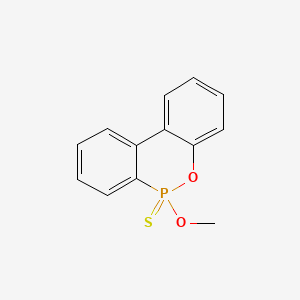

![2,2'-{(1E)-1-[4-(Dipropylamino)phenyl]triaz-1-ene-3,3-diyl}di(ethan-1-ol)](/img/structure/B14612556.png)
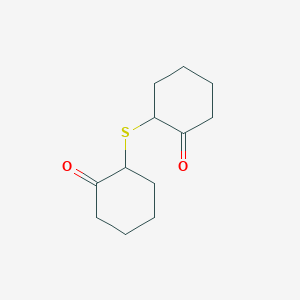
![Butyl {[(diethoxyphosphoryl)methyl]imino}acetate](/img/structure/B14612575.png)
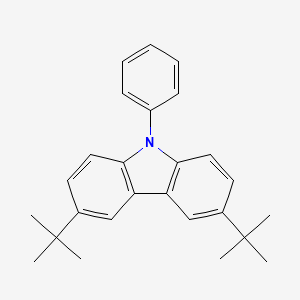
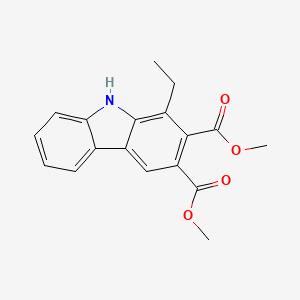
![(1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol](/img/structure/B14612601.png)
